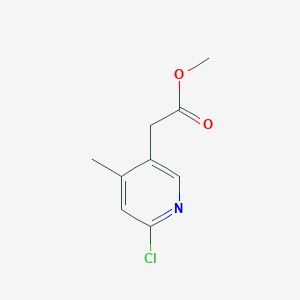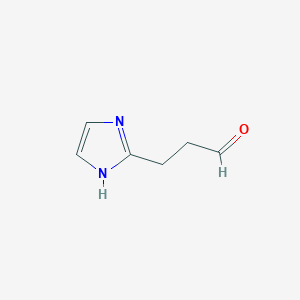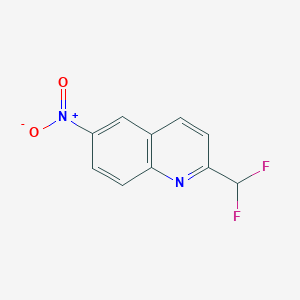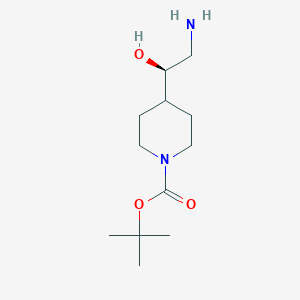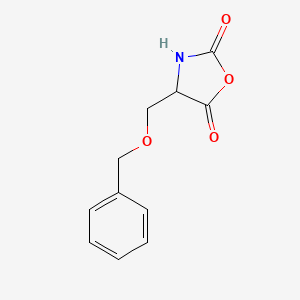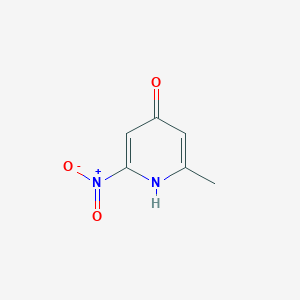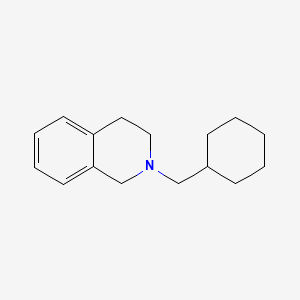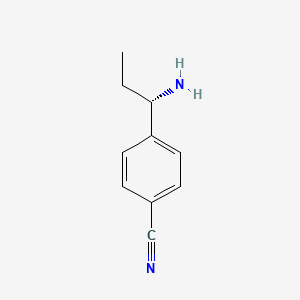
(S)-4-(1-Aminopropyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(1-Aminopropyl)benzonitrile is a chiral organic compound with a benzene ring substituted with a nitrile group and an aminopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopropyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzonitrile.
Grignard Reaction: The 4-bromobenzonitrile undergoes a Grignard reaction with isopropylmagnesium bromide to form the corresponding intermediate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the aminopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(1-Aminopropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-(1-Aminopropyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-4-(1-Aminopropyl)benzonitrile involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological targets, influencing various biochemical pathways. The nitrile group can also participate in nucleophilic addition reactions, further modulating its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-(1-Aminopropyl)benzonitrile
- ®-3-(1-Aminopropyl)benzonitrile
- ®-4-(1-Aminopropyl)benzonitrile
Uniqueness
(S)-4-(1-Aminopropyl)benzonitrile is unique due to its specific chiral configuration and substitution pattern on the benzene ring. This configuration can result in different biological activities and chemical reactivity compared to its isomers and other similar compounds.
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
4-[(1S)-1-aminopropyl]benzonitrile |
InChI |
InChI=1S/C10H12N2/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6,10H,2,12H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
MWEWYRJYYFSLKU-JTQLQIEISA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=C(C=C1)C#N)N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



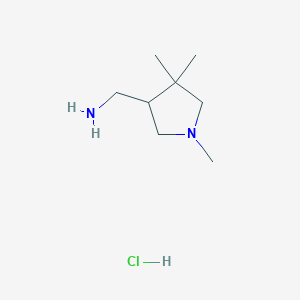
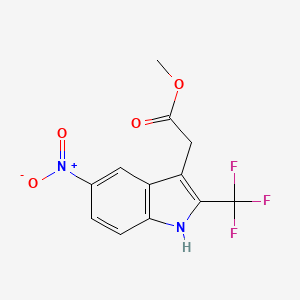
![2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine](/img/structure/B12967699.png)
